Quin-MF

Descripción

Contextualization within the Chemistry of Quinolines and Chelating Agents

Quinolines are a class of heterocyclic aromatic organic compounds characterized by a fused benzene and pyridine ring system. They represent a privileged molecular framework in medicinal chemistry, with numerous derivatives exhibiting diverse biological activities, including antibacterial, antifungal, antimalarial, and anti-inflammatory properties science.govnih.govresearchgate.net. The versatility of quinoline derivatives stems from their ability to be readily modified, allowing for the fine-tuning of their chemical and biological characteristics nih.gov.

Chelating agents, on the other hand, are organic compounds that can form multiple bonds with a single metal ion, typically forming a stable, ring-like structure known as a chelate. This process, known as chelation, is crucial in various scientific fields, including analytical chemistry, environmental science, and medicine, where chelators are used for metal detoxification, diagnostic imaging, and as components in drug delivery systems ontosight.aicore.ac.uk.

Quin-MF strategically combines the quinoline scaffold with specific functionalities that enhance its chelating capabilities, positioning it at the intersection of quinoline chemistry and chelating agent design. Its architecture allows it to effectively bind metal ions, making it a valuable probe for studying metal ion homeostasis and interactions within biological systems ontosight.ai.

Definitive Nomenclature and Structural Features of this compound

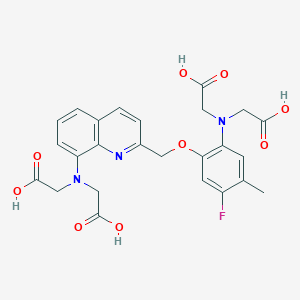

This compound is formally known by its IUPAC name, 2-[[2-[[2-[bis(carboxymethyl)amino]-5-fluoro-4-methylphenoxy]methyl]quinolin-8-yl]-(carboxymethyl)amino]acetic acid chemicalregister.comguidechem.com. It is also identified by the synonym 2-(2-amino-4-methyl-5-fluorophenoxy)methyl-8-aminoquinoline-N,N,N',N'-tetraacetic acid ontosight.aichemicalregister.comguidechem.com.

The compound's definitive structural features are characterized by a quinoline ring system, a fluorophenoxy moiety, and tetraacetic acid functionalities ontosight.ai. Specifically, its molecule incorporates an 8-aminoquinoline backbone, which is recognized for its metal-chelating properties, a 2-amino-4-methyl-5-fluorophenoxy group that contributes to its biological activity, and a tetraacetic acid component that significantly enhances its capacity for metal binding ontosight.ai.

Key chemical identifiers for this compound are summarized in the table below:

| Property | Value | Source |

| Chemical Name | 2-[[2-[[2-[bis(carboxymethyl)amino]-5-fluoro-4-methylphenoxy]methyl]quinolin-8-yl]-(carboxymethyl)amino]acetic acid | chemicalregister.comguidechem.com |

| Synonyms | 2-(2-amino-4-methyl-5-fluorophenoxy)methyl-8-aminoquinoline-N,N,N',N'-tetraacetic acid, Quinmf | ontosight.aichemicalregister.comguidechem.com |

| CAS Registry Number | 109024-53-5 | chemicalregister.comguidechem.comcymitquimica.comepa.gov |

| PubChem CID | 130989 | chemicalregister.comguidechem.com |

| Molecular Formula | C25H24FN3O9 | chemicalregister.comguidechem.com |

| Molecular Weight | 529.471163 g/mol | chemicalregister.comguidechem.com |

Historical Development and Initial Research Interests in this compound

Initial research interests in this compound stemmed from its potential as a probe and reagent in biochemical investigations, particularly for studying metal ion homeostasis and their roles in biological systems ontosight.ai. Its ability to chelate metal ions also suggested its utility in medical imaging, specifically for the development of contrast agents for magnetic resonance imaging (MRI), and in therapeutic development where metal ion regulation is critical ontosight.ai.

A notable application in its historical development involved its use in the measurement of intracellular free calcium via 19F Nuclear Magnetic Resonance (NMR) nih.govahajournals.org. Furthermore, this compound, often in its acetoxymethyl ester form (this compound/AM), was employed to enhance intracellular retention of radionuclides for cell labeling purposes. For instance, it was added as a secondary chelating agent to improve the poor intracellular retention of copper-64 (64Cu) during in vitro human leukocyte labeling for Positron Emission Tomography (PET) imaging nih.govresearchgate.netnih.gov. This dual-chelator approach significantly improved the labeling efficiency and viability of 64Cu-labeled white blood cells compared to other methods nih.gov. The acetoxymethyl ester form is membrane-permeable, and once inside the cell, it is hydrolyzed by intracellular esterases to its negatively charged anionic form, which exhibits a high affinity for Cu2+, with a dissociation constant of less than 50 nM nih.gov.

This early research established this compound as a valuable tool for intracellular metal ion studies and for improving the efficacy of radiolabeling techniques.

Propiedades

Número CAS |

109024-53-5 |

|---|---|

Fórmula molecular |

C25H24FN3O9 |

Peso molecular |

529.5 g/mol |

Nombre IUPAC |

2-[[2-[[2-[bis(carboxymethyl)amino]-5-fluoro-4-methylphenoxy]methyl]quinolin-8-yl]-(carboxymethyl)amino]acetic acid |

InChI |

InChI=1S/C25H24FN3O9/c1-14-7-19(29(11-23(34)35)12-24(36)37)20(8-17(14)26)38-13-16-6-5-15-3-2-4-18(25(15)27-16)28(9-21(30)31)10-22(32)33/h2-8H,9-13H2,1H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37) |

Clave InChI |

YOXJXZQOMVTVFS-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1F)OCC2=NC3=C(C=CC=C3N(CC(=O)O)CC(=O)O)C=C2)N(CC(=O)O)CC(=O)O |

SMILES canónico |

CC1=CC(=C(C=C1F)OCC2=NC3=C(C=CC=C3N(CC(=O)O)CC(=O)O)C=C2)N(CC(=O)O)CC(=O)O |

Otros números CAS |

109024-53-5 |

Sinónimos |

2-(2-amino-4-methyl-5-fluorophenoxy)methyl-8-aminoquinoline-N,N,N',N'-tetraacetic acid quin-MF quinMF |

Origen del producto |

United States |

Synthetic Methodologies for Quin-mf and Its Structural Analogues

Established Synthetic Routes for Quin-MF Elucidation

The initial design and synthesis of this compound were reported by Levy, Murphy, and London in 1987, where it was developed as a fluorinated calcium chelator with a significantly higher affinity for calcium ions compared to earlier compounds like 5FBAPTA. Current time information in Bangalore, IN. While the detailed synthetic procedure for the complete this compound molecule is not explicitly provided in the readily available snippets, the compound's structure suggests a convergent or linear synthesis strategy involving the assembly of its key components: the 8-aminoquinoline backbone, the substituted fluorophenoxy-methyl ether linkage, and the tetraacetic acid chelating arms.

A crucial intermediate in the synthesis of this compound is the 8-aminoquinoline core. Established methods for preparing 2-methyl-8-aminoquinoline involve the amination of 2-methyl-8-bromoquinoline. This amination reaction typically proceeds in a solvent (such as dimethyl sulfoxide or N,N-dimethylformamide) at elevated temperatures (60-120 °C) in the presence of a catalyst (e.g., copper acetylacetonate, iron acetylacetonate) and a strong base (e.g., cesium carbonate, potassium hydroxide). google.com The precursor, 2-methyl-8-bromoquinoline, can be synthesized via a ring-closure reaction of o-bromoaniline and crotonaldehyde in the presence of an oxidizing agent and a moderator. google.com Another route for 2-methyl-8-aminoquinoline synthesis involves the reduction, cyclization, and amino substitution of o-nitrophenol. google.com

The tetraacetic acid functionalities are typically introduced by alkylation of amino groups with bromoacetic acid derivatives or similar reagents. The precise sequence of coupling the quinoline, phenoxy, and tetraacetic acid moieties would be critical to achieving the desired regioselectivity and yield for the complex this compound structure.

Strategies for the Rational Design and Synthesis of this compound Derivatives

The rational design of this compound derivatives often focuses on modifying its chelating properties, cell permeability, or introducing additional functionalities for specific applications. A notable derivative is this compound/AM, which is the acetoxymethyl (AM) ester form of this compound. core.ac.uk This derivative is designed as a membrane-permeable prodrug. Once inside the cell, intracellular esterases cleave the AM groups, releasing the negatively charged anionic form of this compound, which then exhibits a high affinity for metal ions like Cu2+. google.com This strategy enhances the intracellular delivery of the chelator, which is crucial for applications such as in vivo cell tracking with radiotracers. google.com

Strategies for designing derivatives might include:

Modification of the fluorophenoxy moiety: Altering the substituents (e.g., different halogens, alkyl groups) or their positions on the phenoxy ring could influence lipophilicity, electronic properties, or metabolic stability.

Varying the chelating arms: While tetraacetic acid groups are effective, exploring other polyaminocarboxylate or mixed donor atom chelators could fine-tune metal ion selectivity and binding affinity.

Prodrug strategies: Similar to the AM ester, other cleavable protecting groups could be employed to control the release and activation of the chelator in specific biological environments.

Advancements in Reaction Mechanisms and Optimization for this compound Synthesis

Advancements in synthetic organic chemistry have continuously contributed to the optimization of reactions relevant to this compound synthesis. These advancements often focus on improving yields, reducing reaction times, enhancing selectivity, and promoting greener chemical processes.

Key areas of advancement applicable to the synthesis of this compound and similar complex chelators include:

Catalysis: Development of more efficient and selective catalysts for carbon-nitrogen bond formation (e.g., Buchwald-Hartwig amination for attaching amino groups to aryl halides) and carbon-oxygen bond formation (e.g., Ullmann or copper-catalyzed ether synthesis) could streamline the coupling steps. arkat-usa.org

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in many organic transformations, including those involved in quinoline synthesis or the formation of ether linkages. arkat-usa.org

Flow chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and control over reaction parameters, which can be beneficial for optimizing multi-step syntheses.

Protecting group strategies: Development of new, orthogonal, and easily removable protecting groups for amines and carboxylic acids is crucial for the successful synthesis of polyfunctional molecules like this compound, allowing for selective reactions at different stages.

Green chemistry approaches: Efforts to reduce solvent usage, utilize benign solvents, and develop atom-economical reactions contribute to more sustainable synthetic processes. For instance, the use of methanol as a sole hydrogen and methyl source in reductive N-methylation of quinolines demonstrates a greener approach to introducing methyl groups. whiterose.ac.uk

While specific optimizations for the entire this compound synthesis are often proprietary or detailed in specialized patents, the general trends in organic synthesis, particularly in heterocyclic chemistry and chelator design, directly impact the efficiency and feasibility of producing such intricate molecules.

Advanced Spectroscopic and Analytical Characterization of Quin-mf

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic compounds, offering detailed insights into molecular architecture, functional groups, and connectivity between atoms azolifesciences.comwikipedia.orgmsu.edulibretexts.orgbyjus.comresearchgate.netwesleyan.edu. The technique is non-destructive and provides information about the chemical environment of various nuclei within a molecule msu.eduresearchgate.net.

Q & A

Q. What ethical frameworks guide this compound’s translational research involving animal models?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for experimental design transparency. Use power analyses to minimize animal numbers and prioritize non-invasive imaging (e.g., PET/MRI) for longitudinal studies. Establish independent ethics review panels for protocol audits .

Methodological Resources

- Data Contradiction Analysis : Apply triangulation by cross-validating results across independent labs, methodologies (e.g., CRISPR vs. RNAi), and model systems .

- Reproducibility Enhancement : Share raw data and code via repositories like Zenodo or GitHub, adhering to discipline-specific standards (e.g., MIAME for microarray data) .

- Advanced Instrumentation : Utilize cryo-EM for structural insights at near-atomic resolution or single-molecule fluorescence for dynamic binding studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.